molecular formula C8H18O B1202549 1-Ethoxyhexane CAS No. 5756-43-4

1-Ethoxyhexane

Cat. No. B1202549
CAS RN: 5756-43-4
M. Wt: 130.23 g/mol
InChI Key: ZXHQLEQLZPJIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-ethoxyhexane derivatives, such as 2-ethoxy hexane, can be achieved through the ethoxylation of 1-alkenes like 1-hexene with ethanol or ethanol–water mixtures. This process utilizes a zeolite beta catalyst in a liquid phase continuous flow system, achieving selectivity for ethoxy alkanes exceeding 90% under certain conditions (Radhakrishnan, Franken, & Martens, 2012).

Molecular Structure Analysis

The molecular structure of 1-ethoxyhexane derivatives can be analyzed and confirmed through techniques such as GC-MS, 1H & 13C-NMR, and 13C DEPT NMR. These methods help in identifying the main reaction products and their molecular configurations, ensuring the successful synthesis of the desired compounds.

Chemical Reactions and Properties

1-Ethoxyhexane and its derivatives undergo various chemical reactions, including cycloaddition reactions with ethoxyvinylketeneiron(0) complexes to form halogenated catechols. The regioselectivity of these reactions depends on the substituents and can lead to different product distributions (Truong et al., 2010).

Safety And Hazards

Safety data for 1-Ethoxyhexane suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-ethoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQLEQLZPJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871145
Record name 1-Ethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxyhexane

CAS RN

5756-43-4, 70879-83-3
Record name Hexane, 1-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-10, ethoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-10, ethoxylated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C6-10, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxyhexane
Reactant of Route 2
Reactant of Route 2
1-Ethoxyhexane
Reactant of Route 3
1-Ethoxyhexane
Reactant of Route 4
Reactant of Route 4
1-Ethoxyhexane
Reactant of Route 5
1-Ethoxyhexane
Reactant of Route 6
Reactant of Route 6
1-Ethoxyhexane

Citations

For This Compound
10
Citations
N Li, I Chu, R Poon, MG Wade - Journal of analytical toxicology, 2006 - academic.oup.com
Abstract Analysis of alkoxyacetic acids has received considerable research interest in toxicology because these compounds have been reported as metabolites and biomarkers of …
Number of citations: 3 academic.oup.com
ZS Yang, ZM Zong, B Chen, C Liu… - … Journal of Oil, Gas …, 2014 - inderscienceonline.com
Thermal dissolution (TD) of Shengli lignite (SL) in ethyl acetate (EA) was carried out under different conditions, including temperature, solvent to SL ratio ( R S/SL ), and time. The yields …
Number of citations: 11 www.inderscienceonline.com
MG Wade, R Poon, N Li, A Lee… - Toxicological …, 2006 - academic.oup.com
Previous studies of the toxicity of candidate fuel additives identified severe testicular toxicity in animals exposed to 1,6-dimethoxyhexane (DMH). A series of studies were conducted to …
Number of citations: 7 academic.oup.com
R Hilten, J Weber, JR Kastner - Energy & Fuels, 2016 - ACS Publications
A mixture of levoglucosan (LG) and acetic acid (AA), representing water extracted fast pyrolysis oil, was continuously converted to ethyl levulinate (EL) and ethyl acetate (EA) using H-…
Number of citations: 8 pubs.acs.org
E Kamula - 2022 - oulurepo.oulu.fi
In recent years a specialized branch of optical spectroscopy called nuclear magneto-optic spectroscopy (NMOS) has received attention among physicists. In contrasts to the well-known …
Number of citations: 2 oulurepo.oulu.fi
L Zhang, Y Liang, A Chen - Analyst, 2009 - pubs.rsc.org
Gas chromatography-mass spectrometry (GC-MS) is widely used in many fields because of its high sensitivity, high resolution and reproducibility. The major challenge of this analytical …
Number of citations: 12 pubs.rsc.org
TS Poet, TJ Mast, JL Huckaby - 2006 - osti.gov
Over 1,500 different volatile chemicals have been reported in the headspaces of tanks used to store high-level radioactive waste at the US Department of Energy's Hanford Site. …
Number of citations: 5 www.osti.gov
GR Anpilogova, RA Khisamutdinov, YI Murinov… - Russian journal of …, 2004 - Springer
The composition of water vapor saturated gases of various temperatures from reserve wells of Yangantau health resort was studied. The dependence of the concentration and …
Number of citations: 7 link.springer.com
A Lubineau, Y Canac, N Le Goff - Advanced Synthesis & …, 2002 - Wiley Online Library
Indium‐promoted Barbier‐type allylations in aqueous media of 2‐bromo‐4‐enopyranoside (3) and 4‐bromo‐2‐enopyranosides (2β, 6α and 6β) provide a new access to different 2‐C‐…
Number of citations: 20 onlinelibrary.wiley.com
LM Stock, JL Huckaby - 2004 - osti.gov
This report summarizes data on the organic vapors in the single-shell, high-level radioactive waste tanks at the Hanford Site. The report was originally issued in 2000 and has been …
Number of citations: 7 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.